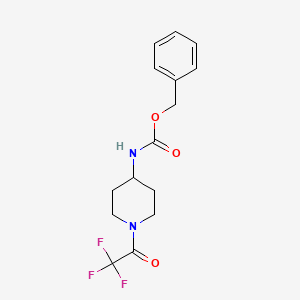

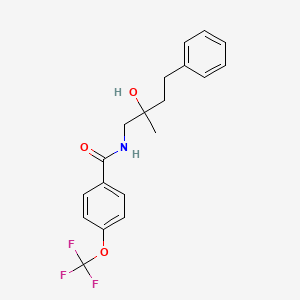

![molecular formula C11H20N2O2 B2398788 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1638767-75-5](/img/structure/B2398788.png)

6-(Boc-amino)-1-azaspiro[3.3]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines suitably protected for use as building blocks in drug discovery has been reported . Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .Molecular Structure Analysis

Structural analysis revealed the similarity between the spiro[3.3]heptane and cyclohexane scaffolds . Comparison of the distance between functional groups and their spatial orientation proved that 1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives .Chemical Reactions Analysis

A class of reactions for sulfonyl fluorides to form amino-oxetanes by an alternative pathway to the established SuFEx (sulfonyl–fluoride exchange) click reactivity has been described . A defluorosulfonylation forms planar oxetane carbocations simply on warming .Physical And Chemical Properties Analysis

The molecular weight of 6-(Boc-amino)-1-azaspiro[3.3]heptane is 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 212.152477885 g/mol .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

The synthesized compound shares structural similarities with natural amino acids like ornithine and GABA. These natural compounds play crucial roles in biological processes. Researchers can leverage 6-(Boc-amino)-1-azaspiro[3.3]heptane derivatives to design novel drugs or explore potential therapeutic targets .

Orientations Futures

The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed . These novel modules are expected to have significance in drug discovery and design . Cyclobutane diamines, such as 6-amino-3-azaspiro[3.3]heptane, are considered as promising sterically constrained diamine building blocks for drug discovery .

Mécanisme D'action

Target of Action

The primary targets of 6-(Boc-amino)-1-azaspiro[3It is synthesized as an analogue of natural compounds, ornithine and gaba , which play important roles in biological processes. Therefore, it can be inferred that this compound may interact with similar targets as these natural compounds.

Mode of Action

The exact mode of action of 6-(Boc-amino)-1-azaspiro[3Due to its structural similarity to ornithine and gaba, it can be hypothesized that it may interact with the same receptors or enzymes as these compounds . The sterically constrained structure of this compound may allow it to be a more efficient and selective ligand for various biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may be involved in similar biochemical pathways as these compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Boc-amino)-1-azaspiro[3It is known to have good solubility in polar organic solvents , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may have similar effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(Boc-amino)-1-azaspiro[3It is known to be stable under normal storage conditions (2-8°c) .

Propriétés

IUPAC Name |

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMQBXQOCRBMDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146926 |

Source

|

| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Boc-amino)-1-azaspiro[3.3]heptane | |

CAS RN |

1638767-68-6 |

Source

|

| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

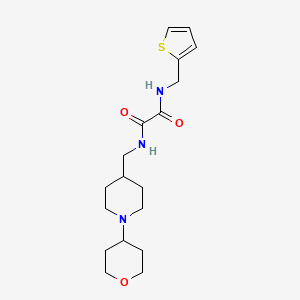

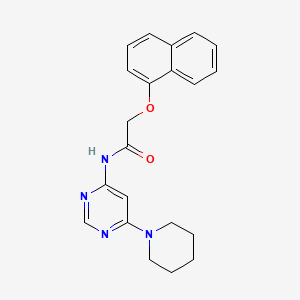

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)

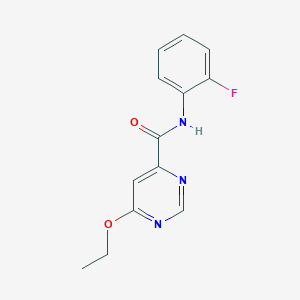

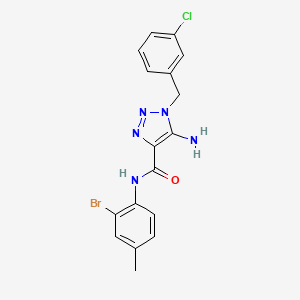

![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)

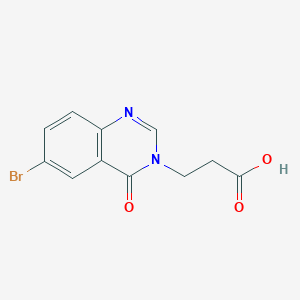

![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)

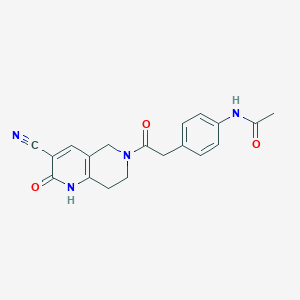

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)